Ethyl 6-chloro-2-oxohexanoate
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Overview
Description
Ethyl 6-chloro-6-oxohexanoate is an organic compound with the molecular formula C8H13ClO3 . It has an average mass of 192.640 Da and a monoisotopic mass of 192.055328 Da . It is an important organic intermediate used for synthetic Thioctic Acid .
Synthesis Analysis
The synthesis of Ethyl 6-chloro-6-oxohexanoate involves the reaction of bis (trichloromethyl) carbonate and monoethyl adipate . The raw materials are added into an organic solvent under the function of an organic amine catalyst for reaction for 1-10h under the temperature of 40-100°C .Molecular Structure Analysis
Ethyl 6-chloro-6-oxohexanoate contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 6-chloro-6-oxohexanoate has a density of 1.1±0.1 g/cm3, a boiling point of 230.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol, a flash point of 87.2±21.6 °C, and an index of refraction of 1.443 . Its molar refractivity is 45.8±0.3 cm3 .Scientific Research Applications
Here’s a brief overview of the synthesis process:
Chemical Synthesis of Ethyl 6-chloro-6-oxohexanoate
The synthesis of Ethyl 6-chloro-6-oxohexanoate involves the reaction of bis (trichloromethyl) carbonate and monoethyl adipate . This reaction takes place in an organic solvent under the function of an organic amine catalyst. The reaction is carried out for 1-10 hours under a temperature of 40-100°C . This process results in the formation of 6-chloro-6-oxoethylcaproate 1-acyl chloride ethyl caproate .
The process route of this synthesis is advanced, with rational process conditions, simple and safe operation, high reaction yield, and low production cost . It also produces little waste (waste gas, waste water, and waste residues), making it environmentally friendly .
Application in Thioctic Acid Synthesis
As mentioned earlier, Ethyl 6-chloro-6-oxohexanoate is an important intermediate in the synthesis of Thioctic Acid . Thioctic Acid is a potent antioxidant that is used in the treatment and prevention of various diseases . It has a wide market domestically and globally due to its extensive therapeutic potential .
Future Directions
Ethyl 6-chloro-6-oxohexanoate is used for synthetic Thioctic Acid, which is often referred to as the “universal antioxidant” and is widely used in the treatment and prevention of multiple diseases such as heart disease and diabetes . This suggests that Ethyl 6-chloro-6-oxohexanoate may have extensive future applications in the pharmaceutical industry .
properties
IUPAC Name |
ethyl 6-chloro-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDQZHNIWDWBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482526 |
Source
|
Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-oxohexanoate | |
CAS RN |
62123-62-0 |
Source
|
Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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